molecular formula C16H35NO B081749 1-Propanamine, 3-(tridecyloxy)- CAS No. 14676-61-0

1-Propanamine, 3-(tridecyloxy)-

Cat. No.: B081749
CAS No.: 14676-61-0
M. Wt: 257.45 g/mol
InChI Key: JPNCZSADMGXVPA-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(tridecyloxy)-, is a branched alkylamine compound characterized by its propanamine group and tridecyloxy substituent. Its molecular structure grants it surfactant and emulsifying properties, making it a compound of interest in various industrial research and development contexts. Primary research and industrial applications focus on its role as a surfactant, emulsifier, and corrosion inhibitor . Furthermore, its structure is related to a class of propanaminium compounds that have been systematically studied for their role in forming lipoplexes for gene delivery . In these studies, similar compounds (cytofectins) are mixed with co-lipids to create complexes that bind to and deliver plasmid DNA into cells, showing that structural variations in the alkyl chains can significantly influence the biological activity and efficiency of gene transfer . This suggests potential avenues for investigative research into the use of 1-Propanamine, 3-(tridecyloxy)-, or its derivatives, in the development of non-viral transfection systems. The compound is also identified as an ingredient in the formulation of personal care products, agricultural chemicals, lubricants, and polymers .

Properties

CAS No.

14676-61-0

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

3-tridecoxypropan-1-amine

InChI

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3

InChI Key

JPNCZSADMGXVPA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCCN

Canonical SMILES

CCCCCCCCCCCCCOCCCN

Other CAS No.

68610-26-4
14676-61-0

Pictograms

Flammable; Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Propanamine, 3-(tridecyloxy)-
  • CAS No.: 14676-61-0
  • Molecular Formula: C₁₆H₃₅NO
  • Molecular Weight : 257.46 g/mol .

Physical Properties :

  • State : Liquid at room temperature.
  • Solubility : Slightly soluble in water; better solubility in organic solvents.
  • Stability : Chemically stable under standard conditions but flammable.

Functional Properties :

  • Nonionic surfactant with emulsifying, dispersing, anti-static, and lubricating capabilities.
  • Used in industrial applications such as agrochemicals, coatings, and personal care products .

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the 3-alkoxypropanamine backbone but differ in substituents, affecting their properties and applications:

Compound Alkoxy Group Formula MW (g/mol) Key Properties Applications
1-Propanamine, 3-(tridecyloxy)- Tridecyloxy (C₁₃H₂₇O) C₁₆H₃₅NO 257.46 Hydrophobic surfactant; biodegradable; moderate solubility Emulsifiers, dispersants, anti-static agents
3-(2-Methoxyethoxy)propylamine 2-Methoxyethoxy C₆H₁₅NO₂ 133.19 Higher water solubility; polar Pharmaceuticals, polymer intermediates
3-(Trimethoxysilyl)propanamine Trimethoxysilyl C₆H₁₇NO₃Si 179.29 Hydrolyzes to form silanol groups; enhances adhesion Coupling agent in composites, coatings
3-(3-Chlorophenoxy)propylamine 3-Chlorophenoxy C₉H₁₂ClNO 185.65 Chlorine substituent increases toxicity; limited biodegradability Agrochemical intermediates
3-Ethoxypropanamine Ethoxy C₅H₁₃NO 103.16 Low molecular weight; volatile Solvent, organic synthesis
2-[(9Z)-9-Octadecenyloxy]-3-(tetradecyloxy)-1-propanamine Mixed long-chain alkoxy (C₁₈ and C₁₄) C₃₅H₇₁NO₂ 537.94 Highly hydrophobic; forms stable micelles Specialty surfactants, lipid bilayers

Impact of Alkoxy Chain Length and Substituents

  • Hydrophobicity: Longer alkoxy chains (e.g., tridecyloxy, tetradecyloxy) enhance hydrophobicity, improving emulsification of nonpolar substances. Shorter chains (e.g., ethoxy) increase water solubility . Chlorophenoxy derivatives (e.g., 3-chlorophenoxy) introduce polarity but raise toxicity concerns .
  • Biodegradability :

    • Linear alkoxy chains (e.g., tridecyloxy) are more biodegradable than branched or halogenated variants. Chlorinated derivatives persist longer in the environment .
  • Thermal Stability :

    • Silane-modified derivatives (e.g., trimethoxysilyl) exhibit higher thermal stability due to covalent bonding with substrates .

Preparation Methods

Synthesis of 3-(Tridecyloxy)propionitrile

In a typical procedure, tridecanol (1.0–1.5 molar equivalents relative to acrylonitrile) reacts with acrylonitrile in the presence of sodium methoxide (catalyst A, 0.5–1.0 wt%) at 50–70°C. The exothermic Michael addition requires controlled dropwise addition of acrylonitrile to prevent oligomerization. After 3–5 hours, the reaction achieves >97% conversion to 3-(tridecyloxy)propionitrile, confirmed by gas chromatography (GC).

Critical Parameters :

  • Molar Ratio : Excess tridecanol (1.5:1) minimizes acrylonitrile dimerization.

  • Catalyst Loading : Sodium methoxide at 0.7 wt% maximizes selectivity (98.2%).

  • Temperature : Maintaining 60–65°C balances reaction rate and side-product formation.

Catalytic Hydrogenation to Primary Amine

The nitrile intermediate undergoes hydrogenation in the presence of Raney nickel (catalyst B, 5–10 wt%) and liquid ammonia (inhibitor) at 80–90°C under 3.5–4.0 MPa H₂ pressure. After 5–7 hours, GC analysis reveals <0.1% residual nitrile, with the amine product isolated via vacuum distillation (99.5% purity, 92% yield).

Optimization Insights :

  • Inhibitor Role : Liquid ammonia suppresses secondary amine formation by stabilizing the primary amine.

  • Catalyst Pretreatment : Washing Raney nickel with 0.5% KOH reduces deactivation.

  • Pressure-Temperature Profile : Higher pressures (≥3.5 MPa) at 85°C enhance reaction kinetics.

Nucleophilic Substitution: Alternative Pathways

Alkylation of 3-Amino-1-propanol

3-Amino-1-propanol reacts with tridecyl bromide under basic conditions (K₂CO₃, DMF, 90°C) to yield the target compound. However, this method faces challenges:

  • Competitive Reactions : Over-alkylation produces secondary/tertiary amines, requiring stoichiometric control.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve tridecyl bromide solubility but complicate purification.

Reported yields reach 75–80% after column chromatography, with purity >90%.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples 3-amino-1-propanol with tridecanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. While effective for small-scale synthesis (85% yield), industrial adoption is limited by:

  • Cost : DEAD and phosphine reagents are prohibitively expensive for bulk production.

  • Byproduct Management : Triphenylphosphine oxide removal necessitates additional steps.

Comparative Analysis of Methodologies

Method CatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Scalability
Nitrile HydrogenationRaney Ni853.69299.7High
AlkylationK₂CO₃90Ambient7891Moderate
MitsunobuDEAD/PPh₃25Ambient8595Low

Key Observations :

  • The nitrile route outperforms alternatives in yield and purity, favored for continuous manufacturing.

  • Alkylation methods require stringent stoichiometry to avoid polyalkylation.

Environmental and Industrial Considerations

Catalyst Recycling

Raney nickel from hydrogenation steps is recovered via filtration, reactivated with 10% NaOH, and reused for 5–7 cycles without significant activity loss. Similarly, sodium methoxide is reclaimed from reaction mixtures via aqueous extraction, reducing raw material costs by 30%.

Waste Stream Management

The process generates minimal waste:

  • Distillation Residues : <5% heavy ends, incinerated for energy recovery.

  • Aqueous Byproducts : Neutralized and treated via biological digestion.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 1-Propanamine, 3-(tridecyloxy)-?

Methodological Answer: Synthesis typically involves alkoxylation of 1-propanamine with tridecyl ether groups. Key quality control steps include:

  • Active Content Analysis : ≥95.0% purity, measured via titration or chromatography (e.g., HPLC) .
  • Contaminant Testing : Heavy metals (Pb ≤20 mg/kg) and arsenic (As ≤3 mg/kg) are quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), following GB/T 30799 and GB/T 30797 standards .
  • Structural Confirmation : IR spectroscopy (to verify amine and ether functional groups) and mass spectrometry (for molecular weight validation) .

Q. How do the physicochemical properties of 1-Propanamine, 3-(tridecyloxy)- influence its applications in surfactant research?

Methodological Answer:

  • Solubility : Slightly soluble in water but miscible in organic solvents (e.g., ethanol). This biphasic behavior enables its use in emulsion stabilization. Solubility can be measured via cloud point titration .
  • Thermal Stability : Stable under standard conditions (25–100°C), validated by thermogravimetric analysis (TGA) .
  • Biodegradability : Confirmed via OECD 301B tests, making it suitable for environmentally sensitive applications .

Advanced Research Questions

Q. What molecular mechanisms underlie the emulsifying and anticorrosive properties of 1-Propanamine, 3-(tridecyloxy)-?

Methodological Answer:

  • Emulsification : The tridecyloxy chain facilitates micelle formation in hydrophobic environments, reducing interfacial tension. Critical micelle concentration (CMC) can be determined using surface tensiometry .
  • Corrosion Inhibition : Adsorbs onto metal surfaces via amine groups, forming a protective layer. Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements quantify inhibition efficiency .
  • Structure-Activity Relationship : Comparative studies with shorter/longer alkyl chains (e.g., C12 vs. C18 derivatives) reveal that C13 optimizes balance between hydrophobicity and solubility .

Q. How can researchers resolve contradictions in biodegradability data for 1-Propanamine, 3-(tridecyloxy)-?

Methodological Answer: Discrepancies may arise from:

  • Test Conditions : Varying pH, temperature, or microbial consortia in OECD 301B vs. 301F protocols. Standardize using ISO 10634 for water solubility adjustments.
  • Analytical Sensitivity : Use LC-MS/MS to track degradation intermediates (e.g., propylamine derivatives) that may persist in certain environments .

Q. What experimental strategies are recommended for studying its environmental fate and ecotoxicity?

Methodological Answer:

  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Bioaccumulation Potential : Measure logP (octanol-water partition coefficient) via shake-flask method; predicted logP ≈ 4.2 indicates moderate bioaccumulation risk .
  • Regulatory Compliance : Monitor TSCA §12(b) export notification requirements for industrial-scale applications .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for IR and mass spectrometry references .
  • Regulatory Guidelines : EPA TSCA documentation for export/use restrictions .
  • Testing Standards : GB/T and OECD protocols for reproducibility in biodegradation and toxicity studies .

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